MBQ-167 - 2097938-73-1

MBQ-167

Catalog Number: EVT-273675
CAS Number: 2097938-73-1
Molecular Formula: C22H18N4
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MBQ-167 (9-Ethyl-3-(5-phenyl-1H-1,2,3-triazol-1-yl)-9H-carbazole) is a small molecule developed as a research tool and potential anti-metastatic cancer agent. [, , , , , , , , , , , , , , , , , , , , , , , , ] It functions as a dual inhibitor of the Rho GTPases Rac and Cdc42, which are key regulators of cell migration, invasion, and cell cycle progression. [, , , , , , , , , , , , , , , , , , , , , , , , ] These GTPases are frequently overexpressed in various cancers and contribute to aggressive tumor behavior and poor patient prognosis. [, , , , , , , , , , , , , , , , , , , , , , , , ] MBQ-167 exhibits improved potency compared to other Rac/Cdc42 inhibitors like EHop-016. [, , , ]

Molecular Structure Analysis

MBQ-167 is characterized by a 9-ethyl-3-(1H-1,2,3-triazol-1-yl)-9H-carbazole core structure. [, ] Specific structural modifications to this core have resulted in the development of derivatives like MBQ-168 and EHop-097, each with distinct mechanisms of action and potencies. []

Mechanism of Action

MBQ-167 primarily functions by inhibiting the activation of Rac and Cdc42. [, , , , , , , , , , , , , , , , , , , , , , , , ] This inhibition is achieved through direct interference with guanine nucleotide binding to these GTPases, ultimately preventing their activation. [, ] By blocking this activation, MBQ-167 disrupts downstream signaling pathways, including the p21-activated kinase (PAK) pathway, leading to decreased cancer cell proliferation, migration, invasion, and ultimately tumor growth and metastasis. [, , , , , , , , , , , , , , , , , , , , , , , , ]

a. Cancer Research:

  • Inhibition of Breast Cancer Metastasis: MBQ-167 demonstrates significant efficacy in inhibiting the growth and metastasis of different breast cancer subtypes, including HER2-positive and triple-negative breast cancer, in preclinical mouse models. [, , , , , , , , , , , , , , , , , , , , , , , , ]

  • Overcoming Therapy Resistance: MBQ-167 shows potential in overcoming resistance to HER2-targeted therapies in breast cancer by inhibiting Rac/Cdc42 activity, which is often upregulated in resistant cells. [, ]

  • Combination Therapy: Studies exploring MBQ-167 in combination with conventional chemotherapies like paclitaxel and doxorubicin suggest synergistic effects in reducing tumor growth and metastasis in TNBC models. [, , , ]

  • Targeting the Tumor Microenvironment: Research highlights MBQ-167's ability to modulate the tumor microenvironment by inhibiting immunosuppressive cells like macrophages and MDSCs, while promoting the activation of cytotoxic T cells, potentially enhancing anti-tumor immunity. [, , , ]

Applications
  • Glioblastoma Treatment: Preliminary in vitro studies suggest potential applications of MBQ-167 in inhibiting the growth and migration of glioblastoma cells. []

  • Gastric Cancer Therapy: Research indicates MBQ-167's efficacy in reducing tumor growth in gastric cancer models and highlights its potential as a targeted therapy option. [, , ]

  • Pancreatic Cancer Research: Studies exploring MBQ-167's effects on pancreatic cancer demonstrate its ability to inhibit cell migration and impact macrophage function in the tumor microenvironment. [, ]

  • Rheumatoid Arthritis Research: Preliminary investigations suggest the potential of MBQ-167 and similar Rac/Cdc42 inhibitors in inhibiting inflammatory cell activity and migration in rheumatoid arthritis models. []

Future Directions
  • Biomarker Development: Identifying and validating biomarkers that predict MBQ-167's efficacy, such as p-PAK and YKL-40/CHI3L1, will be crucial for personalized therapy. []

  • Drug Delivery Systems: Developing targeted drug delivery systems, such as immunoliposomes, to enhance MBQ-167's delivery specifically to cancer cells can improve its therapeutic index and reduce potential side effects. []

EHop-016

Compound Description: EHop-016 is a small molecule inhibitor of Rac1, a Rho GTPase involved in cancer cell migration and invasion. It exhibits an IC50 of 1,100 nmol/L for Rac1 inhibition and has been shown to inhibit cancer cell migration and viability, as well as reduce tumor growth, metastasis, and angiogenesis in vivo [].

Relevance: EHop-016 serves as a precursor and a point of comparison for MBQ-167. MBQ-167 was developed to improve upon the pharmacological properties of EHop-016 [, , ]. While both compounds target Rac1, MBQ-167 demonstrates significantly higher potency (IC50 ~100 nM) and also inhibits Cdc42 [, ].

MBQ-168

Compound Description: MBQ-168 is a derivative of MBQ-167, designed to improve solubility and enhance activity. It demonstrates comparable efficacy to MBQ-167 in inhibiting Rac1, Rac1B (a splice variant of Rac1), and breast cancer cell viability, while also inducing apoptosis []. MBQ-168 inhibits Rac and Cdc42 by interfering with guanine nucleotide binding, similar to MBQ-167, but is a more effective inhibitor of P21-activated kinase (PAK 1-3) activation [].

Relevance: As a derivative of MBQ-167, MBQ-168 shares the core structure 9-ethyl-3-(1H-1,2,3-triazol-1-yl)-9H-carbazole with MBQ-167 []. It demonstrates comparable or greater efficacy in various assays and shows a more favorable inhibition profile for CYP3A4, suggesting potential advantages in combination therapies [].

EHop-097

Compound Description: EHop-097 is another derivative of MBQ-167 designed for improved activity. This compound inhibits the interaction between the guanine nucleotide exchange factor Vav and Rac, ultimately inhibiting Rac activation [].

Relevance: While structurally related to MBQ-167 and sharing the 9-ethyl-3-(1H-1,2,3-triazol-1-yl)-9H-carbazole core, EHop-097 operates via a distinct mechanism of action []. Instead of directly inhibiting GTP/GDP binding like MBQ-167, it interferes with the upstream activator Vav [].

MBQ-14

Compound Description: MBQ-14 emerged from a screening of MBQ-167 derivatives for their potential as Rac/Cdc42 inhibitors []. This compound demonstrated a similar activity profile to MBQ-167 in reducing breast cancer cell viability, with a GI50 in the nanomolar range [].

Relevance: MBQ-14 is considered a viable Rac/Cdc42 inhibitor for further investigation due to its structural similarity and comparable efficacy to MBQ-167 in preliminary studies [].

CPV-337

Compound Description: CPV-337 was identified through a screening of MBQ-167 derivatives for enhanced efficacy and specificity against Rac1 and Cdc42 []. It shows a GI50 of ~55 nM and inhibits approximately 70% of Rac activation at 50 nM, making it twice as potent as MBQ-167 [].

Properties

CAS Number

2097938-73-1

Product Name

MBQ-167

IUPAC Name

9-ethyl-3-(5-phenyltriazol-1-yl)carbazole

Molecular Formula

C22H18N4

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C22H18N4/c1-2-25-20-11-7-6-10-18(20)19-14-17(12-13-21(19)25)26-22(15-23-24-26)16-8-4-3-5-9-16/h3-15H,2H2,1H3

InChI Key

LJCANTASZGYJLG-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4)C5=CC=CC=C51

Solubility

Soluble in DMSO

Synonyms

MBQ-167; MBQ167; MBQ 167;

Canonical SMILES

CCN1C2=C(C=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4)C5=CC=CC=C51

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.